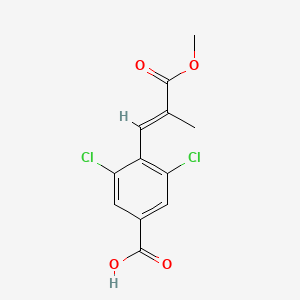
(E)-3,5-Dichloro-4-(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3,5-Dichloro-4-(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid is a synthetic organic compound characterized by its unique chemical structure. This compound features a benzoic acid core substituted with dichloro and methoxy groups, along with a propenone side chain. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,5-Dichloro-4-(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzoic acid.
Formation of Propenone Side Chain: The propenone side chain is introduced through a Claisen-Schmidt condensation reaction, where 3,5-dichlorobenzoic acid reacts with 3-methoxy-2-methylpropanal in the presence of a base such as sodium hydroxide.
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3,5-Dichloro-4-(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenone side chain to an alcohol group.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 3,5-dichloro-4-(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
(E)-3,5-Dichloro-4-(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (E)-3,5-Dichloro-4-(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-thiophenecarboxamide
Comparison
Compared to similar compounds, (E)-3,5-Dichloro-4-(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichloro and methoxy substitutions, along with the propenone side chain, provide a versatile platform for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C12H10Cl2O4 |
|---|---|
Peso molecular |
289.11 g/mol |
Nombre IUPAC |
3,5-dichloro-4-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C12H10Cl2O4/c1-6(12(17)18-2)3-8-9(13)4-7(11(15)16)5-10(8)14/h3-5H,1-2H3,(H,15,16)/b6-3+ |
Clave InChI |
OXXGQAWTSHRZLA-ZZXKWVIFSA-N |
SMILES isomérico |
C/C(=C\C1=C(C=C(C=C1Cl)C(=O)O)Cl)/C(=O)OC |
SMILES canónico |
CC(=CC1=C(C=C(C=C1Cl)C(=O)O)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















